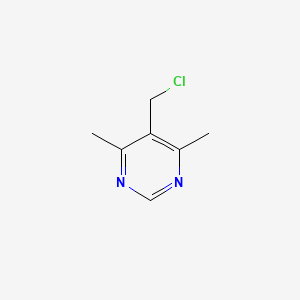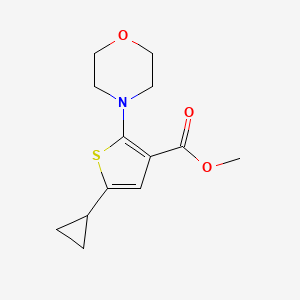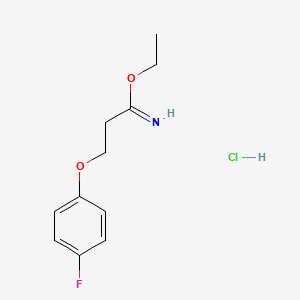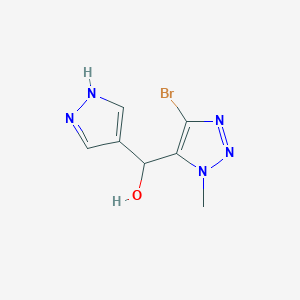![molecular formula C25H26ClN3O B13059018 1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea](/img/structure/B13059018.png)
1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea is a synthetic organic compound that features a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea typically involves the following steps:
Formation of the spirocyclic intermediate: The spirocyclic structure is formed through a cyclization reaction involving adamantane and indene derivatives.
Introduction of the urea group: The urea moiety is introduced via a reaction between the spirocyclic intermediate and an isocyanate derivative.
Chlorination: The final step involves the chlorination of the phenyl ring to introduce the 4-chlorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(adamantyl)urea: Lacks the spirocyclic indene moiety.
1-(4-Chlorophenyl)-3-(indanyl)urea: Lacks the adamantane moiety.
1-(4-Chlorophenyl)-3-(spiro[adamantane-2,1’-cyclohexane]-3’-ylidene)amino)urea: Features a different spirocyclic structure.
Uniqueness
1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea is unique due to its combination of a spirocyclic structure with both adamantane and indene moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C25H26ClN3O |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea |
InChI |
InChI=1S/C25H26ClN3O/c26-19-5-7-20(8-6-19)27-24(30)29-28-23-14-25(22-4-2-1-3-21(22)23)17-10-15-9-16(12-17)13-18(25)11-15/h1-8,15-18H,9-14H2,(H2,27,29,30)/b28-23- |
InChIキー |
YMEABMHHAOQRPY-NFFVHWSESA-N |
異性体SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N/NC(=O)NC5=CC=C(C=C5)Cl)/C6=CC=CC=C46 |
正規SMILES |
C1C2CC3CC1CC(C2)C34CC(=NNC(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)


![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)



![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
![2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)


![3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene](/img/structure/B13059033.png)
